3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the bromination of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Chemical Reactions Analysis
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride (NaH), potassium carbonate (K2CO3), and catalysts like palladium on carbon (Pd/C) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where CDK inhibitors are used to selectively target tumor cells .
Comparison with Similar Compounds
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-chloro-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIAZKQKXQTAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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